2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-dimethylpropanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate typically involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the NHS ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It serves as a cross-linking agent in protein and peptide chemistry, facilitating the study of protein-protein interactions.
Medicine: The compound is employed in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in proteins and peptides, leading to the formation of covalent bonds that stabilize the molecular structure .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate apart from similar compounds is its specific combination of a hydroxy-dimethylpropanoate moiety with an NHS ester group. This unique structure enhances its reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C9H13NO5 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,5-11)8(14)15-10-6(12)3-4-7(10)13/h11H,3-5H2,1-2H3 |
InChI Key |
CRGZSUSJUHOPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.